molecular formula C16H13N3O3S B6498439 4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide CAS No. 946284-97-5

4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide

Cat. No.: B6498439
CAS No.: 946284-97-5
M. Wt: 327.4 g/mol
InChI Key: VUHDRIZHYWCNSX-UHFFFAOYSA-N
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Description

4-{2-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide is a heterocyclic compound featuring a benzamide core linked via an acetamido group to a 1,2-oxazole ring substituted with a thiophen-2-yl moiety. This structure combines aromatic and heterocyclic elements, which are critical for interactions such as π-π stacking and hydrogen bonding.

Properties

IUPAC Name

4-[[2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c17-16(21)10-3-5-11(6-4-10)18-15(20)9-12-8-13(22-19-12)14-2-1-7-23-14/h1-8H,9H2,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHDRIZHYWCNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the thiophene ring.

    Amines: Formed from the reduction of the oxazole ring.

    Substituted Benzamides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities. The presence of heterocyclic rings like thiophene and oxazole makes it a candidate for screening against various biological targets, including enzymes and receptors .

Medicine

In medicinal chemistry, 4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide is investigated for its potential therapeutic properties. Compounds containing thiophene and oxazole rings have shown promise as anti-inflammatory, antimicrobial, and anticancer agents .

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the design of new materials with enhanced performance .

Mechanism of Action

The mechanism of action of 4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide involves its interaction with specific molecular targets. The thiophene and oxazole rings can interact with various enzymes and receptors, modulating their activity. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Heterocyclic Moieties

Compound 2 from Docking Studies ()
  • Structure: 2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid.
  • Key Differences : Replaces the 1,2-oxazole with a 1,3,4-oxadiazole ring and introduces a hydroxyethoxy side chain.
  • The thiophene-oxadiazole system may enhance planar stacking interactions compared to the target compound’s oxazole-thiophene system .
Fluorescent Ligand from
  • Structure : Contains a 1,2-oxazole core with a dipyrrolo-diazaborinin substituent and a thiophene group.
  • Key Differences : Incorporates a boron-containing heterocycle, enabling fluorescence properties. The acetamido linker is replaced with a hexanamido-propanamido chain.
  • Application : Functions as a fluorescent probe targeting intracellular allosteric binding sites, highlighting the versatility of thiophene-oxazole hybrids in bioimaging .

Benzamide Derivatives with Varied Substituents

EP3222620 B1 ()
  • Structure: Quinoline-based benzamide with piperidine and tetrahydrofuran substituents.
  • Molecular Weight : M+1 = 633.
  • No explicit biological data are provided, but quinoline derivatives are often explored as kinase inhibitors .
N-(5-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)benzamide ()
  • Structure: Similar quinoline core but with a pyrimidinyl-benzamide group.
  • Molecular Weight : M+1 = 591.

Crystallographic and Hydrogen-Bonding Behavior

  • Crystallography Tools : The target compound’s structure could be resolved using SHELXL () or SIR97 (), which are widely used for small-molecule refinement.
  • Hydrogen Bonding : The benzamide and acetamido groups in the target compound likely form N–H···O and O–H···N bonds, creating a graph set pattern similar to Etter’s rules (). In contrast, compounds with bulkier substituents (e.g., EP3222620 B1) may exhibit less efficient packing due to steric effects .

Comparative Data Table

Compound Name/ID Core Structure Substituents Molecular Weight (M+1) Notable Properties/Activities
4-{2-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide 1,2-oxazole Thiophen-2-yl, benzamide ~355 (estimated) Potential DNA/kinase interaction (inferred)
Compound 2 () 1,3,4-oxadiazole Thiophen-2-yl, hydroxyethoxy - DNA binding (ΔG = −6.58 kcal/mol)
EP3222620 B1 () Quinoline Piperidine, tetrahydrofuran 634 Kinase inhibition (speculative)
Fluorescent Ligand () 1,2-oxazole Thiophen-2-yl, dipyrrolo-diazaborinin - Fluorescent imaging probe

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